Tert-butyl isobutylcarbamate
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Overview
Description
Tert-butyl isobutylcarbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Tert-butyl isobutylcarbamate, also known as tert-butyl carbamate, primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is known that the compound interacts with its target enzyme, possibly inhibiting its function
Biochemical Pathways
Given its target, it is likely to impact protein synthesis and regulation pathways . The downstream effects of these changes could include alterations in cellular functions and processes, but more research is needed to confirm this.
Result of Action
Given its target, it is likely to affect protein synthesis and regulation, potentially leading to changes in cellular function . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds . Additionally, the compound’s action may also be influenced by its solubility in organic solvents .
Biochemical Analysis
Biochemical Properties
It is known that the tert-butyl group in chemistry and biology has unique reactivity patterns . These patterns are characterized by their implications in biosynthetic and biodegradation pathways .
Molecular Mechanism
It is known that the tert-butyl group can influence electronic communication between redox units in certain compounds
Temporal Effects in Laboratory Settings
Related compounds such as carbazole have shown that the influence of the tert-butyl substituents on photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift .
Dosage Effects in Animal Models
Related compounds such as carbamate pesticides have shown dose-dependent effects in various animal models .
Metabolic Pathways
Related compounds such as methyl tert-butyl ether (MTBE) have shown involvement in various metabolic pathways .
Transport and Distribution
Related compounds such as tert-butyl groups have shown to influence the orientation of certain compounds in guest-host systems .
Subcellular Localization
Related compounds such as tert-butyl groups have shown to influence the subcellular localization of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl isobutylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with isobutylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the main product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl isobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form isobutylamine and tert-butyl alcohol.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.
Major Products Formed:
Isobutylamine: Formed during hydrolysis.
Tert-butyl alcohol: Formed during hydrolysis.
Free amine: Formed during deprotection.
Scientific Research Applications
Tert-butyl isobutylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: It serves as a reagent in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
- Tert-butyl carbamate
- Carboxybenzyl carbamate
- Fluorenylmethoxycarbonyl carbamate
Properties
IUPAC Name |
tert-butyl N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOUCCKKNGHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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